Cas no 90601-08-4 (Butanal,2-(triphenylphosphoranylidene)-)
Butanal,2-(triphenylphosphoranylidene)- Chemical and Physical Properties
Names and Identifiers
-
- Butanal,2-(triphenylphosphoranylidene)-
- 2-(triphenyl-λ<sup>5</sup>-phosphanylidene)butanal
- 2-(Triphenylphosphoranylidene)butyraldehyde
- DTXSID90404558
- DCKVHIDYCFPCLP-UHFFFAOYSA-N
- SCHEMBL1377677
- 90601-08-4
- AKOS015913451
- 1H-Pyrrole-2,5-dione, 1-[4-(trifluoromethyl)phenyl]-
- 2-(triphenyl-phosphanylidene)-butyraldehyde
- 2-(triphenyl-lambda5-phosphanylidene)butanal
- 2-(Triphenylphosphoranylidene)butyraldehyde, 98%
- 2-(Triphenylphosphoranylidene)butanal
-
- Inchi: 1S/C22H21OP/c1-2-19(18-23)24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-18H,2H2,1H3
- InChI Key: DCKVHIDYCFPCLP-UHFFFAOYSA-N
- SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)=C(C=O)CC
Computed Properties
- Exact Mass: 332.13300
- Monoisotopic Mass: 332.133002287g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 396
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Color/Form: solid
- Density: 1.12
- Melting Point: 172-175 °C(lit.)
- Boiling Point: 489.6°C at 760 mmHg
- Flash Point: 249.9°C
- Refractive Index: 1.603
- PSA: 26.88000
- LogP: 3.76180
Butanal,2-(triphenylphosphoranylidene)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-223308-1g |
2-(Triphenylphosphoranylidene)butyraldehyde, |
90601-08-4 | 1g |
¥308.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-223308-1 g |
2-(Triphenylphosphoranylidene)butyraldehyde, |
90601-08-4 | 1g |
¥308.00 | 2023-07-11 |
Butanal,2-(triphenylphosphoranylidene)- Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on Butanal,2-(triphenylphosphoranylidene)-
Comprehensive Analysis of Butanal,2-(triphenylphosphoranylidene)- (CAS No. 90601-08-4)
Butanal,2-(triphenylphosphoranylidene)-, with the CAS number 90601-08-4, is a specialized organic compound widely utilized in synthetic chemistry and pharmaceutical research. This compound belongs to the class of phosphorus ylides, which are pivotal intermediates in the Wittig reaction, a cornerstone of modern organic synthesis. Its unique structure, featuring a triphenylphosphoranylidene group, makes it highly reactive and valuable for constructing carbon-carbon double bonds, a critical step in the synthesis of complex molecules.
The growing interest in Butanal,2-(triphenylphosphoranylidene)- is driven by its applications in drug discovery and material science. Researchers frequently search for "Wittig reaction reagents" or "phosphorus ylide synthesis" to explore its role in creating bioactive compounds. Recent trends highlight its use in green chemistry, where scientists aim to reduce waste and improve reaction efficiency. This aligns with the global push for sustainable practices, making 90601-08-4 a topic of relevance in both academic and industrial settings.
One of the most common questions about Butanal,2-(triphenylphosphoranylidene)- revolves around its stability and storage conditions. Unlike some reactive intermediates, this compound can be handled under standard laboratory conditions, though it is recommended to store it in a cool, dry environment to prevent degradation. Its compatibility with various solvents, such as THF and dichloromethane, further enhances its utility in multi-step synthetic routes.
In the context of AI-driven drug discovery, CAS 90601-08-4 has gained attention as a building block for designing novel therapeutics. Computational chemists often leverage its predictable reactivity to model new reactions, reducing the need for extensive trial-and-error experiments. This synergy between experimental and theoretical approaches underscores the compound's importance in accelerating pharmaceutical innovation.
Another area of interest is the compound's role in material science. For instance, its derivatives are explored for creating advanced polymers with tailored properties. Searches for "phosphorus-based materials" or "high-performance polymers" often lead to discussions about Butanal,2-(triphenylphosphoranylidene)- as a key precursor. Its ability to introduce functional groups into polymer chains makes it invaluable for developing materials with enhanced thermal or mechanical stability.
From an SEO perspective, content focusing on 90601-08-4 should address queries like "how to synthesize Butanal,2-(triphenylphosphoranylidene)-" or "applications of phosphorus ylides." These long-tail keywords reflect user intent and improve search visibility. Additionally, integrating terms like "sustainable synthesis" or "green chemistry reagents" can attract audiences interested in environmentally friendly solutions.
In summary, Butanal,2-(triphenylphosphoranylidene)- (CAS 90601-08-4) is a versatile compound with broad applications in organic synthesis, drug development, and material science. Its relevance to contemporary research themes, such as AI-assisted chemistry and sustainability, ensures its continued prominence in scientific discourse. By addressing common search queries and highlighting its interdisciplinary utility, this article aims to provide a comprehensive yet accessible resource for researchers and industry professionals alike.
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